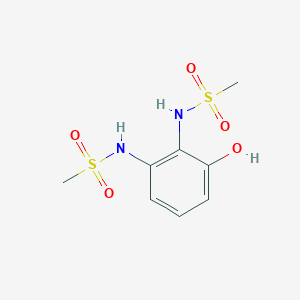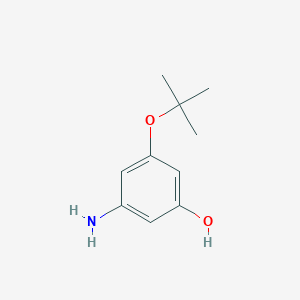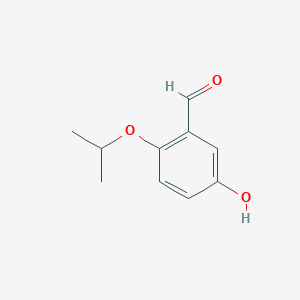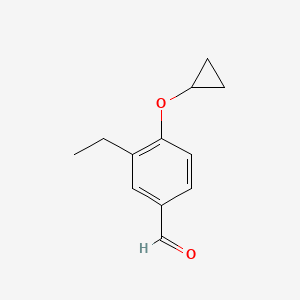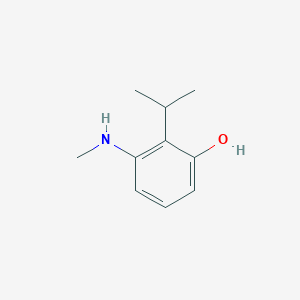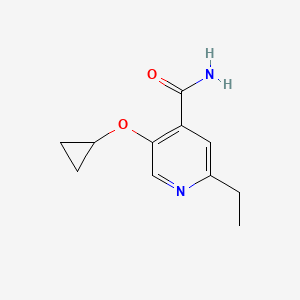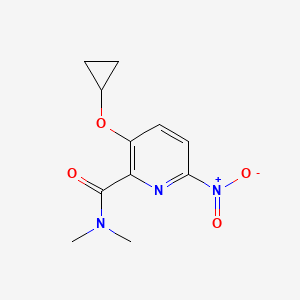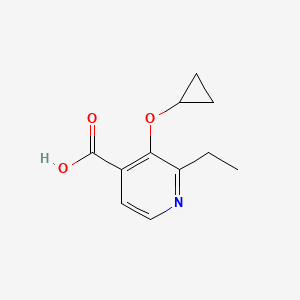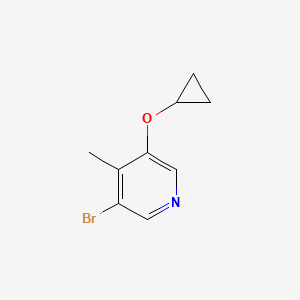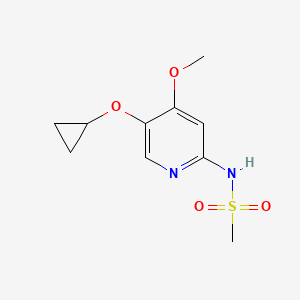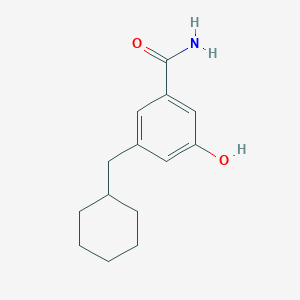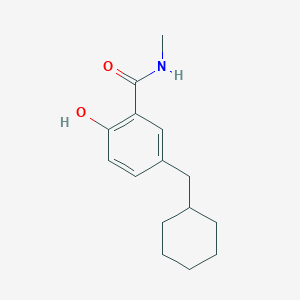
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a benzamide core structure with a cyclohexylmethyl substituent at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzamide derivative.
Cyclohexylmethylation: The benzamide is subjected to a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The resulting product is then hydroxylated at the 2-position using a hydroxylating agent like hydrogen peroxide or a peracid.
N-Methylation: Finally, the compound is N-methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Cyclohexylmethyl)-2-keto-N-methylbenzamide.
Reduction: 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and activity.
5-(Cyclohexylmethyl)-2-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical reactivity and biological activity.
5-(Cyclohexylmethyl)-2-hydroxy-N-ethylbenzamide: Has an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its cyclohexylmethyl and N-methyl substituents, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)13-10-12(7-8-14(13)17)9-11-5-3-2-4-6-11/h7-8,10-11,17H,2-6,9H2,1H3,(H,16,18) |
InChI Key |
BUSUCEAFMWVZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


